N-benzylazepan-4-amine
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Overview
Description
N-benzylazepan-4-amine: is an organic compound with the molecular formula C₁₃H₂₀N₂ It is a derivative of azepane, a seven-membered nitrogen-containing heterocycle, with a benzyl group attached to the nitrogen atom at the fourth position
Mechanism of Action
Target of Action
It’s worth noting that many amines, including n-benzylazepan-4-amine, often interact with various neurotransmitter systems in the brain .
Mode of Action
Amines generally act as either agonists or antagonists at various neurotransmitter receptors . Agonists increase the activity of particular neurotransmitters, while antagonists decrease their activity .
Biochemical Pathways
Amines can have significant effects on various biochemical pathways, particularly those involving neurotransmitters .
Pharmacokinetics
The compound’s molecular weight (20432) and physical form (liquid) suggest that it may have certain pharmacokinetic properties .
Result of Action
Amines can have profound effects on mood, thinking, perception, and behavior by affecting brain chemistry .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of this compound. For instance, exposure to heat, moisture, oxidation, high or low pH, biological contamination, and light can lead to instability of the Active Pharmaceutical Ingredient (API) . Furthermore, the hygroscopicity of the excipient and process-related factors such as compression and granulation tableting methods can also induce instability of the API .
Preparation Methods
Synthetic Routes and Reaction Conditions:
Reductive Amination: One common method for synthesizing N-benzylazepan-4-amine involves the reductive amination of azepan-4-one with benzylamine. This reaction typically uses a reducing agent such as sodium triacetoxyborohydride or sodium cyanoborohydride under mild conditions.
Nucleophilic Substitution: Another method involves the nucleophilic substitution of azepan-4-yl chloride with benzylamine. This reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction.
Industrial Production Methods: Industrial production of this compound may involve large-scale reductive amination processes, utilizing continuous flow reactors to ensure efficient mixing and reaction control. The choice of reducing agent and reaction conditions would be optimized for cost-effectiveness and yield.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: N-benzylazepan-4-amine can undergo oxidation reactions, typically using oxidizing agents such as hydrogen peroxide or potassium permanganate, to form corresponding N-oxide derivatives.
Reduction: The compound can be reduced to form secondary amines using reducing agents like lithium aluminum hydride.
Substitution: this compound can participate in nucleophilic substitution reactions, where the benzyl group can be replaced by other alkyl or aryl groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Alkyl halides, aryl halides, in the presence of bases like triethylamine.
Major Products Formed:
Oxidation: this compound N-oxide.
Reduction: Secondary amines.
Substitution: Various N-substituted azepan-4-amines.
Scientific Research Applications
Chemistry: N-benzylazepan-4-amine is used as an intermediate in the synthesis of more complex organic molecules. Its unique structure makes it a valuable building block in organic synthesis.
Biology and Medicine: In medicinal chemistry, this compound derivatives are explored for their potential pharmacological activities. These compounds may exhibit properties such as enzyme inhibition, receptor modulation, or antimicrobial activity.
Industry: The compound is used in the development of new materials, including polymers and coatings. Its ability to undergo various chemical transformations makes it a versatile component in material science.
Comparison with Similar Compounds
Azepane: The parent compound, lacking the benzyl group.
N-methylazepan-4-amine: A similar compound with a methyl group instead of a benzyl group.
N-phenylazepan-4-amine: A compound with a phenyl group instead of a benzyl group.
Uniqueness: N-benzylazepan-4-amine is unique due to the presence of the benzyl group, which can significantly alter its chemical and biological properties compared to other azepane derivatives. The benzyl group can enhance lipophilicity, potentially improving the compound’s ability to interact with hydrophobic biological targets.
Properties
IUPAC Name |
N-benzylazepan-4-amine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20N2/c1-2-5-12(6-3-1)11-15-13-7-4-9-14-10-8-13/h1-3,5-6,13-15H,4,7-11H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YKUAUELLNOWIHE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CCNC1)NCC2=CC=CC=C2 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20N2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
204.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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